Azido-PEG2-VHL
Description
Overview of the Ubiquitin-Proteasome System (UPS) in Cellular Homeostasis
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of intracellular proteins, thereby maintaining cellular homeostasis. nih.govfrontiersin.orgrsc.orgmdpi.com This system is essential for a multitude of cellular processes, including cell cycle regulation, DNA repair, and immune responses. preprints.org The UPS involves a sequential enzymatic cascade that tags target proteins with ubiquitin molecules. nih.gov This polyubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome, a large protein complex that breaks down the tagged protein into smaller peptides. rsc.orgnih.gov Dysregulation of the UPS has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a significant target for therapeutic intervention. frontiersin.orgrsc.org
Principles of Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the UPS for the selective degradation of a target protein, also known as the protein of interest (POI). biochempeg.comrevvity.comresearchgate.netnih.govtandfonline.com
Heterobifunctional Molecular Design
PROTACs are comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. revvity.comresearchgate.netnih.govtandfonline.comtandfonline.com This dual-headed design allows the PROTAC to act as a bridge, bringing the POI and the E3 ligase into close proximity. biochempeg.comrevvity.com The formation of this ternary complex (POI-PROTAC-E3 ligase) is a crucial step in initiating the degradation process. tandfonline.com The linker's composition and length are critical for optimal ternary complex formation and subsequent degradation efficiency. frontiersin.org
Catalytic Mechanism of Action
A key feature of PROTACs is their catalytic mode of action. revvity.comportlandpress.com Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the POI. baudlab.co.uk After the polyubiquitinated POI is targeted for degradation by the proteasome, the PROTAC molecule is released and can engage another POI and E3 ligase, repeating the cycle. portlandpress.combaudlab.co.uk This catalytic nature means that sub-stoichiometric amounts of a PROTAC can lead to the degradation of a significant amount of the target protein, enhancing its potency. portlandpress.combaudlab.co.uk
Role of E3 Ubiquitin Ligases in PROTAC Technology
E3 ubiquitin ligases are a large family of over 600 proteins in humans that provide substrate specificity for the UPS. researchgate.netsigmaaldrich.com They are responsible for recognizing and binding to specific target proteins, making them essential for the selectivity of PROTACs. While many E3 ligases exist, only a handful have been effectively harnessed for PROTAC technology so far. researchgate.netresearchgate.net
Von Hippel-Lindau (VHL) E3 Ligase: Structure and Function
The Von Hippel-Lindau (VHL) protein is a component of the CRL2VHL E3 ubiquitin ligase complex. nih.govtandfonline.com This complex also includes Elongin B, Elongin C, Cullin 2, and Rbx1. nih.govoup.com VHL itself is composed of two main domains: an alpha-domain that binds to Elongin C and a beta-domain that contains the substrate recognition site. nih.govpnas.org In its natural role, the VHL complex targets the alpha subunit of hypoxia-inducible factor (HIF-1α) for degradation under normal oxygen conditions. nih.govnih.gov The discovery of small molecule ligands that bind to VHL has been pivotal in its recruitment for PROTAC-mediated protein degradation. nih.gov
Other Clinically Relevant E3 Ligases in TPD (e.g., Cereblon, MDM2, IAP)
While VHL is a prominent E3 ligase in TPD, others are also of significant clinical interest. researchgate.net
Cereblon (CRBN): Cereblon is a substrate receptor for the CRL4^CRBN^ E3 ubiquitin ligase complex. biorxiv.orgnih.govrsc.org It gained prominence with the discovery that immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs mediate their therapeutic effects by recruiting neosubstrates to CRBN for degradation. rsc.organnualreviews.orgscispace.comfrontiersin.org CRBN has since become one of the most widely used E3 ligases in PROTAC design. researchgate.netbiorxiv.org
Mouse Double Minute 2 Homolog (MDM2): MDM2 is an E3 ligase that naturally regulates the tumor suppressor protein p53 by targeting it for degradation. nih.govaacrjournals.orgscienceopen.com Recruiting MDM2 for PROTACs offers a dual mechanism of action: degrading the target protein and stabilizing p53, which can induce apoptosis in cancer cells. nih.govscienceopen.com
Inhibitor of Apoptosis Proteins (IAPs): IAP proteins, such as cIAP1 and XIAP, are E3 ligases that play a role in regulating cell death pathways. jst.go.jp Chimeric molecules that recruit IAPs, known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), can induce the degradation of target proteins and the IAP itself. sigmaaldrich.comjst.go.jpsigmaaldrich.com
Azido-PEG2-VHL: A Key Building Block for PROTAC Synthesis
This compound is a chemical compound that serves as a crucial building block in the synthesis of PROTACs. lumiprobe.comsigmaaldrich.com It incorporates a VHL-recruiting ligand and a PEGylated linker with a terminal azide (B81097) group. sigmaaldrich.com The azide functionality allows for its conjugation to a protein of interest (POI) ligand via "click chemistry," a highly efficient and specific chemical reaction. lumiprobe.com This modular approach facilitates the rapid generation of PROTAC libraries with variations in the POI ligand, allowing for the screening and optimization of degraders for specific targets. sigmaaldrich.com
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C28H39N7O6S |
| Molecular Weight | 617.72 g/mol |
| Appearance | Solid |
| Functional Groups | Azide, PEG linker, VHL ligand |
Table generated based on general knowledge of the compound's components.
Research Findings on this compound
Research has demonstrated the utility of this compound and similar azide-functionalized VHL ligands in the creation of potent and selective PROTACs. For instance, a study published in the Journal of Medicinal Chemistry described the synthesis of an azide-(PEG)2 derivative as a key intermediate in the development of BET (Bromodomain and Extra-Terminal) domain protein degraders. acs.org The ability to readily attach this VHL ligand-linker conjugate to various POI-binding moieties has accelerated the discovery of novel degraders for a range of therapeutic targets. lumiprobe.com
Contextualizing this compound within the PROTAC Landscape
This compound is a specialized chemical building block designed for the synthesis of PROTACs. medchemexpress.comtargetmol.comtargetmol.com It is not a complete PROTAC itself but rather a crucial component that provides two of the three necessary parts: the E3 ligase recruiter and the linker. Its structure is engineered for modularity, allowing researchers to efficiently create libraries of PROTACs for testing.
The molecule consists of three key functional parts:
VHL Ligand : This portion of the molecule is a derivative of a known VHL-binding ligand, such as VH032. acs.orgsigmaaldrich.comsigmaaldrich.com Its sole purpose is to recruit the VHL E3 ligase, one of the most effective and widely used ligases in PROTAC development. frontiersin.orgacs.org By engaging the VHL complex, it brings the entire cellular degradation machinery into proximity with the target protein.
PEG2 Linker : This is a short chain of two polyethylene (B3416737) glycol (PEG) units. In a finished PROTAC, the linker's role is critical; it spans the distance between the target protein and the E3 ligase. The length, flexibility, and chemical properties of the linker significantly influence the stability and geometry of the ternary complex, which in turn dictates the efficiency of protein degradation. sigmaaldrich.comvulcanchem.com The PEG component enhances the hydrophilicity and solubility of the molecule.
Azide Group (-N₃) : This terminal azide group is a key reactive handle for "click chemistry," a class of simple, high-yield chemical reactions. sigmaaldrich.comlumiprobe.com Specifically, it allows for a straightforward and robust conjugation to a ligand for a protein of interest that has been modified with a complementary alkyne group. This modular approach, using reactions like copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), enables the rapid synthesis of many different PROTACs from a single E3 ligase-linker building block. medchemexpress.comvulcanchem.com This facilitates the screening process to identify the optimal PROTAC structure for degrading a specific target. sigmaaldrich.com
The table below details the physicochemical properties of a representative this compound compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2597167-22-9 |
| Molecular Formula | C₂₉H₄₁N₇O₆S |
| Molecular Weight | 615.74 g/mol |
| Appearance | Solid |
| Storage | 2-8°C for long-term storage |
| Data sourced from multiple chemical suppliers. amadischem.coma2bchem.com |
The functional components of this compound are summarized in the following table.
| Component | Function |
| VHL Ligand | Recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. |
| PEG2 Linker | Provides spacing and appropriate physicochemical properties to facilitate effective ternary complex formation. |
| Azide Group | Acts as a chemical handle for "click chemistry" to attach a ligand for a protein of interest. |
In essence, this compound is a powerful tool in medicinal chemistry that accelerates the development of novel therapeutics by simplifying the synthesis of VHL-based PROTACs. Its pre-packaged, modular design allows researchers to focus on developing and attaching various target-binding ligands to discover potent and selective protein degraders.
Structure
2D Structure
Properties
Molecular Formula |
C29H41N7O6S |
|---|---|
Molecular Weight |
615.7 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[3-[2-(2-azidoethoxy)ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H41N7O6S/c1-19-25(43-18-32-19)21-7-5-20(6-8-21)16-31-27(39)23-15-22(37)17-36(23)28(40)26(29(2,3)4)34-24(38)9-11-41-13-14-42-12-10-33-35-30/h5-8,18,22-23,26,37H,9-17H2,1-4H3,(H,31,39)(H,34,38)/t22-,23+,26-/m1/s1 |
InChI Key |
FXRBDYWHWCJFLA-MVERNJQCSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCN=[N+]=[N-])O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCN=[N+]=[N-])O |
Origin of Product |
United States |
Molecular Design and Synthesis of Azido Peg2 Vhl
Structural Components of Azido-PEG2-VHL
This compound is composed of three fundamental structural motifs: a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a short polyethylene (B3416737) glycol (PEG) linker, and a terminal azide (B81097) group. This modular architecture is central to its function in proteolysis-targeting chimera (PROTAC) technology and bioconjugation applications. nih.gov
The VHL ligand portion of the molecule is responsible for recruiting the VHL E3 ubiquitin ligase, a key component of the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). nih.govmedchemexpress.com The VHL protein is the substrate recognition subunit of the CRL2^VHL^ E3 ligase complex. nih.gov Small-molecule VHL ligands are designed to mimic the binding of VHL's natural substrate, hypoxia-inducible factor 1-alpha (HIF-1α). nih.gov
A widely utilized VHL ligand in PROTAC design is (S,R,S)-AHPC, also known as VH032. medchemexpress.commedchemexpress.comselleckchem.com This ligand is based on a central hydroxyproline (B1673980) (Hyp) anchor, which is crucial for binding to the VHL protein. nih.gov The hydroxy group of the ligand forms key hydrogen bonds with serine and histidine residues (Ser111 and His115) within the VHL binding pocket, mimicking the natural interaction of HIF-1α. nih.gov The (S,R,S)-AHPC moiety provides a stable and high-affinity anchor to the VHL E3 ligase, making it an effective component for hijacking the UPS. medchemexpress.com The amine group on the ligand serves as a common attachment point for the linker. nih.govglpbio.com
PEG linkers are the most common type used in PROTAC design, with some statistics indicating their use in over half of reported PROTACs. biochempeg.com The inclusion of a PEG motif offers several advantages:
Increased Solubility : The hydrophilic nature of the ethylene (B1197577) glycol units improves the aqueous solubility of the entire molecule, which is often a challenge for large, complex organic molecules. precisepeg.combroadpharm.com
Modulation of Physicochemical Properties : PEG linkers can affect cell permeability and other pharmacokinetic properties. biochempeg.combiochempeg.com
Facile Synthesis : The length of the PEG chain can be systematically varied, allowing for the straightforward synthesis of a library of molecules to determine the optimal linker length for a specific application. biochempeg.comjenkemusa.com
A PEG2 linker is a relatively short and flexible spacer, providing a defined distance and orientation between the VHL ligand and the terminal azide.
The terminal azide group (N₃) is a key functional handle for bioorthogonal chemistry. nih.govmdpi.com This small, stable, and biologically inert functional group does not typically participate in or interfere with native biochemical processes. mdpi.com Its primary role is to serve as a reactive partner in highly specific "click chemistry" reactions, allowing the this compound molecule to be covalently attached to other molecules containing a complementary reactive group, such as an alkyne. nih.gov
The most common bioorthogonal reactions involving azides include:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : A highly efficient and widely used reaction where an azide and a terminal alkyne react in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This reaction avoids the use of a potentially toxic copper catalyst by employing a strained cyclooctyne (B158145), which reacts readily with the azide group. This makes it particularly suitable for applications in living systems. mdpi.com
Staudinger Ligation : An early bioorthogonal reaction where an azide reacts with a specifically engineered triarylphosphine to form a stable amide bond. mdpi.com
This azide handle makes this compound a versatile building block, enabling its conjugation to proteins, fluorescent dyes, or ligands for a protein of interest to create a complete PROTAC. nih.gov
Table 1: Summary of Structural Components of this compound
| Component | Key Structure Example | Primary Function | Key Features |
|---|---|---|---|
| VHL Ligand Moiety | (S,R,S)-AHPC (VH032) | Recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. | Binds to VHL with high affinity via a hydroxyproline core; mimics VHL's natural substrate HIF-1α. nih.govmedchemexpress.com |
| PEG2 Linker Motif | -O(CH₂CH₂)₂O- | Connects the VHL ligand and the azide group; modulates physicochemical properties. | Short, flexible, hydrophilic; enhances aqueous solubility. precisepeg.combiochempeg.com |
| Azide Functional Group | -N₃ | Provides a reactive handle for bioorthogonal conjugation ("click chemistry"). | Small, stable, and biologically inert; reacts selectively with alkynes. nih.govmdpi.com |
Synthetic Methodologies for this compound
The synthesis of a heterobifunctional molecule like this compound is a multi-step process that requires careful planning to ensure high yields and purity. The modular nature of the compound lends itself well to a convergent synthetic strategy, where the key components are prepared or obtained separately and then joined together in the final stages of the synthesis. chemrxiv.orgresearchgate.net
A convergent synthesis is generally preferred over a linear synthesis for complex molecules because it maximizes efficiency. chemrxiv.orgnih.gov In this approach, the VHL ligand and the functionalized linker (Azido-PEG2-acid) are synthesized in parallel streams. The final step involves coupling these two advanced intermediates.
The typical process would involve:
Synthesis of the VHL Ligand : The (S,R,S)-AHPC moiety is prepared through a multi-step synthesis, often starting from L-hydroxyproline. researchgate.net This process establishes the correct stereochemistry required for potent VHL binding.
Synthesis of the Linker : A bifunctional PEG2 linker is prepared, such as Azido-PEG2-carboxylic acid. This involves starting with a PEG2 diol and functionalizing one end with an azide group and the other with a protected carboxylic acid, which is later deprotected for the coupling reaction.
Final Coupling : The amine of the VHL ligand is coupled with the carboxylic acid of the Azido-PEG2-linker to form the final product.
This modular approach allows for flexibility, as different E3 ligase ligands or linkers of varying lengths and compositions can be easily substituted to create a library of related compounds.
The crucial step in the convergent synthesis of this compound is the covalent joining of the VHL ligand to the linker. This is almost universally achieved through the formation of a stable amide bond. nih.gov The reaction involves coupling the primary or secondary amine of the VHL ligand (e.g., the free amine of (S,R,S)-AHPC) with the terminal carboxylic acid of the Azido-PEG2-acid linker. tocris.com
This reaction requires the use of a coupling reagent to activate the carboxylic acid, facilitating the nucleophilic attack from the amine. A variety of well-established peptide coupling reagents are employed for this purpose, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize any acid formed. nih.gov
Table 2: Common Amide Coupling Reagents for PROTAC Synthesis
| Reagent Class | Full Name | Acronym | Notes |
|---|---|---|---|
| Carbodiimide | N,N'-Dicyclohexylcarbodiimide | DCC | Forms an insoluble dicyclohexylurea byproduct. peptide.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | EDC | Forms a water-soluble urea (B33335) byproduct, simplifying purification. peptide.com | |
| Aminium/Uronium | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Highly efficient reagent, often used with an additive like HOBt to suppress racemization. peptide.com |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | ||
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Very effective for difficult couplings and known to reduce racemization. nih.gov |
The choice of coupling reagent and reaction conditions is optimized to ensure high conversion, minimize side reactions, and preserve the stereochemical integrity of the VHL ligand. Following the coupling reaction, standard purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) are used to isolate the pure this compound product.
Incorporation of Azido-PEG2 into the VHL Ligand Structure
The VHL ligand component of this compound is typically based on a (2S,4R)-4-hydroxyproline scaffold, which mimics the essential interactions of the native substrate, hypoxia-inducible factor 1α (HIF-1α), with the VHL protein. dundee.ac.uk Structure-guided design has led to the development of potent small-molecule VHL binders. rsc.orgnih.gov The Azido-PEG2 linker is strategically attached to the VHL ligand at a position that does not interfere with its binding to the VHL protein. This is often achieved by modifying a solvent-exposed region of the ligand, such as the terminal amide on the left-hand side (LHS), which allows for the straightforward formation of an amide bond to the PEG linker. dundee.ac.uk The incorporation of the PEG linker not only provides a point of attachment for the azide group but can also improve the physicochemical properties of the resulting PROTAC, such as solubility and cell permeability. nih.gov
Strategies for Synthesis of Azido-PEG Linkers
Synthesis of Azido-PEG-Hydroxyl Intermediates
A common starting point for the synthesis of Azido-PEG linkers is the creation of an Azido-PEG-Hydroxyl intermediate. This is typically achieved through a two-step process. First, one of the terminal hydroxyl groups of a dihydroxy PEG is converted to a better leaving group, often by tosylation or mesylation. nih.govalfa-chemistry.comnih.gov This is accomplished by reacting the PEG with tosyl chloride or mesyl chloride in the presence of a base like triethylamine. nih.govnih.gov The resulting tosylated or mesylated PEG intermediate is then reacted with sodium azide (NaN₃) in a nucleophilic substitution reaction to introduce the azide group, yielding the Azido-PEG-Hydroxyl intermediate. nih.govalfa-chemistry.comnih.govmdpi.com This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF). nih.govmdpi.com
Table 1: Synthesis of Azido-PEG-Hydroxyl Intermediates
| Starting Material | Reagents | Intermediate | Final Product |
|---|
Synthesis of Azido-PEG-Acid and Azido-PEG-Amine Derivatives
From the Azido-PEG-Hydroxyl intermediate, a variety of derivatives can be synthesized. To create an Azido-PEG-Acid, the terminal hydroxyl group can be oxidized. nih.gov Alternatively, a multi-step synthesis can be employed starting from a different precursor. chemicalbook.com For instance, Azido-PEG2-acid can be synthesized from Azido-PEG2-t-butyl ester by hydrolysis with hydrochloric acid. chemicalbook.com These acid derivatives are useful for conjugation to amine-containing molecules. lumiprobe.com
To synthesize Azido-PEG-Amine derivatives, the terminal hydroxyl group of the Azido-PEG-Hydroxyl intermediate can be converted to a leaving group and then displaced with an amine source. nih.govacs.org A more common approach involves the reduction of an azide group to an amine. For example, a di-azido PEG can be selectively reduced at one end to yield an Azido-PEG-Amine. rsc.org Another method involves the reduction of the azide in an Azido-PEG-Hydroxyl intermediate to an amine using triphenylphosphine (B44618) (PPh₃) in what is known as the Staudinger reaction. mdpi.com Alternatively, reduction can be achieved using zinc and ammonium (B1175870) chloride. nih.gov Azido-PEG-Amine linkers are valuable for their ability to react with carboxylic acids to form stable amide bonds.
Table 2: Synthesis of Azido-PEG Derivatives
| Intermediate | Target Derivative | Key Reagents/Steps |
|---|---|---|
| Azido-PEG-Hydroxyl | Azido-PEG-Acid | Oxidation |
| Azido-PEG2-t-butyl ester | Azido-PEG2-Acid | HCl hydrolysis |
| Azido-PEG-Hydroxyl | Azido-PEG-Amine | 1. Mesylation 2. Amination |
| Di-azido PEG | Azido-PEG-Amine | Selective reduction |
Synthesis of Azido-PEG-NHS Esters for Amine Conjugation
For efficient conjugation to primary amines, such as those found in the lysine (B10760008) residues of proteins, Azido-PEG-Acid derivatives can be converted to N-hydroxysuccinimide (NHS) esters. ijrpr.comaxispharm.com This is typically achieved by reacting the Azido-PEG-Acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). ijrpr.com The resulting Azido-PEG-NHS ester is a reactive compound that readily forms a stable amide bond with primary amines. axispharm.comvectorlabs.com
Click Chemistry as a Versatile Conjugation Platform for this compound
The azide group on this compound makes it an ideal substrate for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. This allows for the efficient and specific conjugation of this compound to a wide range of molecules containing a complementary functional group.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most widely used click chemistry reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the coupling of an azide, such as the one in this compound, with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. mdpi.com The CuAAC reaction is highly efficient, proceeds under mild conditions, is tolerant of a wide range of functional groups, and can be performed in aqueous solutions. springernature.com These features make it an ideal method for conjugating this compound to alkyne-modified proteins of interest, forming the final PROTAC molecule. mdpi.comrsc.org The resulting triazole linker is highly stable and does not interfere with the biological activity of the conjugated molecules. mdpi.com
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| (2S,4R)-4-hydroxyproline |
| Hypoxia-inducible factor 1α (HIF-1α) |
| Tosyl chloride |
| Mesyl chloride |
| Triethylamine |
| Sodium azide |
| Dimethylformamide (DMF) |
| Azido-PEG-Hydroxyl |
| Azido-PEG-Acid |
| Azido-PEG2-t-butyl ester |
| Hydrochloric acid |
| Azido-PEG-Amine |
| Triphenylphosphine |
| Zinc |
| Ammonium chloride |
| N-hydroxysuccinimide (NHS) |
| Dicyclohexylcarbodiimide (DCC) |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a highly efficient and bioorthogonal "click chemistry" reaction used to conjugate the azide handle of this compound to a target molecule. Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living systems. rsc.org The reaction occurs between the azide group on the linker and a strained alkyne, typically a cyclooctyne derivative, that has been incorporated into a protein of interest or another molecule. magtech.com.cn
The driving force for the reaction is the release of ring strain from the highly energetic cyclooctyne upon forming a stable triazole ring. magtech.com.cn This allows the reaction to proceed rapidly and with high selectivity under physiological conditions. In the context of PROTAC development, a target protein would first be labeled with a strained alkyne. Subsequently, the addition of this compound results in the formation of a covalent conjugate, linking the VHL E3 ligase to the target protein for degradation.
The reaction kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. Different modifications to the cyclooctyne ring, such as the addition of fluorine atoms or fused aromatic rings, can significantly increase the reaction rate by lowering the activation energy. nih.gov
| Strained Alkyne | Abbreviation | Second-Order Rate Constant (k₂) with Azide (M⁻¹s⁻¹) |
|---|---|---|
| Dibenzocyclooctynol | DIBO | ~0.3 |
| Bicyclononyne | BCN | ~0.6 - 1.0 |
| Dibenzocyclooctyne | DBCO | ~1.0 |
| Difluorobenzocyclooctyne | DIFBO | ~76 |
Inverse Electron-Demand Diels-Alder (IEDDA) Cycloadditions
The Inverse Electron-Demand Diels-Alder (IEDDA) cycloaddition is another powerful bioorthogonal reaction known for its exceptionally fast kinetics. researchgate.netrsc.org This reaction involves a [4+2] cycloaddition between an electron-poor diene, most commonly a tetrazine, and an electron-rich dienophile, such as a strained trans-cyclooctene (B1233481) (TCO) or norbornene. wikipedia.orgnih.gov
While this compound is specifically designed for azide-alkyne cycloadditions, the underlying principle of using a bifunctional linker to construct PROTACs can be adapted for IEDDA chemistry. In such a scenario, the azide group on the linker would be replaced with either a tetrazine or a strained alkene. For example, a "Tetrazine-PEG2-VHL" molecule could be synthesized to react with a target protein labeled with a trans-cyclooctene.
The primary advantage of the IEDDA reaction is its speed, with second-order rate constants that can be several orders of magnitude higher than those for SPAAC. nih.gov This allows for efficient labeling and conjugation at very low concentrations, minimizing potential off-target effects. rsc.org The reaction proceeds rapidly under physiological conditions without the need for a catalyst and is orthogonal to most biological functional groups, including azides. researchgate.netunits.it This orthogonality means that SPAAC and IEDDA reactions can potentially be performed simultaneously within the same system for multiplexed labeling applications.
| Diene | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
|---|---|---|
| 3-(4-benzylamino)-1,2,4,5-tetrazine | Norbornene | ~1 - 2 |
| 3-(4-benzylamino)-1,2,4,5-tetrazine | trans-Cyclooctene (TCO) | ~26,000 |
| 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine | trans-Cyclooctene (TCO) | up to 30,000 |
Mechanism of Action and Molecular Interactions of Azido Peg2 Vhl Based Degraders
Formation of the Ternary Complex: Target Protein, PROTAC, and E3 Ligase
The foundational step in the mechanism of action for any PROTAC is the formation of a ternary complex, which consists of the target protein of interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase. biorxiv.orgdigitellinc.com For degraders built from Azido-PEG2-VHL, the recruited E3 ligase is VHL, which is part of the larger Cullin-RING E3 ligase 2 (CRL2^VHL^) complex. rsc.orgnih.gov This event is not a simple binding but a complex orchestration of molecular interactions governed by principles of induced proximity. biorxiv.orgdundee.ac.uk
PROTACs function by inducing proximity between two proteins—the target protein and an E3 ligase—that would not otherwise interact. rsc.orgdundee.ac.uk The PROTAC molecule acts as a molecular bridge or scaffold. researchgate.net One end of the PROTAC (the "warhead") binds to the target protein, while the other end (in this case, the VHL ligand component) binds to the VHL E3 ligase. biorxiv.orgfrontiersin.org
This chemically induced proximity is the critical initiating event that brings the enzymatic machinery of the E3 ligase close to the target protein. rsc.org The linker connecting the two ligands, such as the PEG2 chain in this compound, plays a crucial role. Its length and flexibility are key determinants in allowing the two proteins to come together in a productive orientation that facilitates the subsequent ubiquitination step. biorxiv.orgvulcanchem.com The stability of this ternary complex is often enhanced by newly formed protein-protein interactions between the E3 ligase and the target protein, an effect known as cooperativity. biorxiv.orgacs.org
The formation and stability of the ternary complex are paramount to a PROTAC's efficacy and are therefore subject to extensive study. researchgate.net Various biophysical and structural methods are employed to characterize these interactions in detail.
Crystallographic studies provide high-resolution, atomic-level snapshots of the ternary complex. nih.gov These crystal structures have been invaluable for understanding how a PROTAC orients the target protein relative to the VHL ligase. researchgate.netresearchgate.net Structural data reveals the specific intermolecular contacts and conformational changes that stabilize the complex, offering a blueprint for the rational, structure-guided design of more potent and selective degraders. dundee.ac.uknih.govchemrxiv.org
Biophysical assays are used to quantify the thermodynamics and kinetics of ternary complex formation. jove.com These techniques are crucial for determining binding affinities (K D), dissociation rates, and the degree of cooperativity (α), which measures how the binding of one protein partner affects the PROTAC's affinity for the other. acs.orgdiva-portal.org Highly cooperative PROTACs, which form more stable ternary complexes, are often more potent degraders. o2hdiscovery.co
| Technique | Measurement | Key Insights |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (kₐ, kₒ) and affinity (K₋) | Determines ternary complex formation and dissociation rates, cooperativity (α). acs.orgjove.como2hdiscovery.co |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters (ΔH, ΔS) and binding affinity (K₋) | Provides a complete thermodynamic profile of binary and ternary interactions. jove.com |
| Biolayer Interferometry (BLI) | Real-time binding kinetics and affinity | Similar to SPR, used for quantifying complex formation and stability. jove.com |
| Mass Photometry | Mass of single molecules in solution | Quantifies the relative concentrations of binary and ternary species, allowing for direct visualization of complex formation and the "hook effect". refeyn.com |
| Fluorescence Resonance Energy Transfer (FRET) | Proximity between labeled molecules | Measures PROTAC-induced proximity of the target and E3 ligase in real-time. chemrxiv.org |
These characterization methods have revealed that the dynamics of the ternary complex are highly variable and that its stability does not always correlate directly with degradation efficiency, highlighting the complexity of the process. biorxiv.orgbiorxiv.org
Role of this compound in Target Protein Ubiquitination
Once a stable ternary complex is formed, the PROTAC's primary role is to enable the VHL E3 ligase to tag the target protein with ubiquitin, marking it for destruction. nih.govmdpi.com This process involves a well-defined enzymatic cascade. synchrotron-soleil.frtandfonline.com
The ubiquitin-proteasome system (UPS) involves three key enzymes: an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, and an E3 ubiquitin ligase. frontiersin.orgtandfonline.com The PROTAC hijacks this system at the level of the E3 ligase. rsc.org The CRL2^VHL^ complex, recruited by the PROTAC, in turn recruits an E2 enzyme that is loaded with an activated ubiquitin molecule. nih.govsynchrotron-soleil.fr The proximity induced by the PROTAC positions the ubiquitin-loaded E2 enzyme near the target protein, facilitating the catalytic transfer of ubiquitin from the E2 enzyme to one or more solvent-accessible lysine (B10760008) residues on the target protein's surface. frontiersin.orgrsc.org The RING domain of the CRL2^VHL^ complex is crucial for this transfer. nih.govfrontiersin.org
A single ubiquitin molecule is generally not a sufficient signal for degradation. Instead, the process is repeated to build a polyubiquitin (B1169507) chain on the target protein. nih.govfrontiersin.org The E3 ligase catalyzes the attachment of additional ubiquitin molecules to the previously attached one, forming a chain. nih.gov The topology of this chain can influence the degradation signal's strength. Research has shown that VHL-based PROTACs can promote the formation of branched K29/K48-linked ubiquitin chains, which appear to be a particularly potent signal for proteasomal degradation. frontiersin.org This is noteworthy because the endogenous substrates of VHL may not be modified with the same chain type, suggesting that PROTACs can induce unique ubiquitination patterns. frontiersin.org Insufficient polyubiquitination can lead to a failure to achieve complete degradation. aacrjournals.org
Proteasomal Degradation Pathway Activation
The final stage of the PROTAC-mediated mechanism is the recognition and degradation of the polyubiquitinated target protein by the proteasome. digitellinc.com The polyubiquitin chain serves as a recognition tag for the 26S proteasome, a large, multi-subunit protease complex that is the central hub for protein catabolism in the cell. nih.govtandfonline.com
Upon binding, the proteasome unfolds the tagged protein and feeds it into its catalytic core, where it is cleaved into small peptides. nih.gov A key feature of the PROTAC mechanism is its catalytic nature. The PROTAC molecule itself is not degraded in this process and is released after the ubiquitination event. researchgate.net Similarly, the E3 ligase is recycled. This allows a single PROTAC molecule to mediate the destruction of multiple copies of the target protein, a major advantage over traditional inhibitors that require stoichiometric occupancy. o2hdiscovery.comdpi.com
Compound and Protein Name Reference
| Name | Classification |
| This compound | PROTAC Building Block / VHL Ligand |
| von Hippel-Lindau (VHL) | E3 Ligase Substrate Receptor |
| Cullin-RING E3 ligase 2 (CRL2^VHL^) | E3 Ubiquitin Ligase Complex |
| Ubiquitin | Small Regulatory Protein |
| 26S Proteasome | Protein Degradation Machinery |
| MZ1 | PROTAC (VHL-BRD4 Degrader) |
| AT1 | PROTAC |
| dBETs | PROTAC Family |
| ARV-825 | PROTAC |
| Brd2, Brd3, Brd4, BrdT | Target Proteins (Bromodomains) |
| PPM1D | Target Protein |
| Cereblon (CRBN) | E3 Ligase Substrate Receptor |
| 753b | PROTAC (VHL-BCL-2/BCL-xL Degrader) |
| BCL-2, BCL-xL | Target Proteins |
| WH244 | PROTAC (VHL-BCL-2/BCL-xL Degrader) |
| SMARCA2 | Target Protein |
| VH032 | VHL Ligand |
| Me-VH032 | VHL Ligand |
| Elongin B (EloB) | Protein (Part of VCB complex) |
| Elongin C (EloC) | Protein (Part of VCB complex) |
| Cullin2 (Cul2) | Protein (Scaffold for CRL2^VHL^) |
| Rbx1 | Protein (RING component of CRL2^VHL^) |
| HIF-1α | Endogenous VHL Substrate |
| TRIP12 | HECT E3 Ligase |
| KEAP1 | E3 Ligase |
| KRAS(G12D) | Target Protein |
| Androgen Receptor (AR) | Target Protein |
| MetAP-2 | Target Protein |
| FKBP12 | Target Protein |
| IκBα | Protein (Source of peptide ligand) |
| Skp1-Cullin-F box | E3 Ligase Complex |
| LCL-161 | Small Molecule Degrader |
| UBE2N | E2 Ubiquitin-Conjugating Enzyme |
| ER-α | Target Protein (Estrogen Receptor) |
| FAK | Target Protein |
| WEE1 | Target Protein |
| FLT3 | Target Protein |
| STK17B | Target Protein (Kinase) |
| JQ1 | BET Bromodomain Inhibitor |
| Anle138b | α-Synuclein Aggregation Inhibitor |
| α-Synuclein (αSyn) | Target Protein |
| MDM2 | E3 Ligase |
| IAP | E3 Ligase Family |
| ERRα | Target Protein |
| DUSP6 | Target Protein |
| EGFP | Target Protein (Enhanced Green Fluorescent Protein) |
Catalytic Turnover and Recycling of this compound-Based PROTACs
A defining characteristic of Proteolysis-Targeting Chimeras (PROTACs), including those synthesized using this compound, is their catalytic mode of action. Unlike traditional small-molecule inhibitors that function based on occupancy and require a one-to-one stoichiometric relationship with their target, PROTACs operate through an event-driven mechanism. arvinas.comsci-hub.se This catalytic nature allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, enabling potent, sub-stoichiometric activity. nih.govtandfonline.com
The catalytic cycle begins when the PROTAC, formed by conjugating a target-specific warhead to the this compound E3 ligase-recruiting moiety, facilitates the formation of a ternary complex between the von Hippel-Lindau (VHL) E3 ligase and the protein of interest (POI). bmglabtech.comnih.gov Once this proximity is established, the E3 ligase machinery transfers ubiquitin molecules to accessible lysine residues on the surface of the POI. sciltp.com Following this polyubiquitination event, the POI is recognized and degraded by the 26S proteasome. thno.org Crucially, the PROTAC is not consumed in this process; it dissociates from the complex after the ubiquitination step and is released back into the cell. thno.orgsygnaturediscovery.commdpi.com This freed PROTAC molecule can then engage another target protein and E3 ligase, initiating a new cycle of degradation. arvinas.com
The efficiency of this catalytic turnover is heavily influenced by the biophysical properties of the ternary complex. Research on VHL-based PROTACs has highlighted the importance of cooperative binding in the formation of the ternary complex. acs.org Positive cooperativity occurs when the binding affinity between the components of the ternary complex is greater than the sum of their individual binary interactions, leading to a more stable and longer-lasting complex that is more productive for ubiquitination. cytivalifesciences.com
Detailed kinetic studies of VHL-based PROTACs provide insight into the efficiency of this process. For instance, the VHL-recruiting PROTAC MZ1 demonstrates significant positive cooperativity when forming a ternary complex with certain bromodomain and extraterminal domain (BET) proteins. This cooperativity results in more stable and long-lived ternary complexes, which is associated with a faster rate of protein depletion. cytivalifesciences.comacs.org
| Ternary Complex | Cooperativity (α) | Half-life (t½) of Ternary Complex |
|---|---|---|
| VHL/MZ1/Brd2BD1 | 1.1 | < 1 s |
| VHL/MZ1/Brd2BD2 | 20 | 23 s |
| VHL/MZ1/Brd4BD1 | 1.3 | < 1 s |
| VHL/MZ1/Brd4BD2 | 13 | 11 s |
Data adapted from SPR measurements showing the cooperativity factor (α) and the dissociation half-life (t½) for the PROTAC MZ1.[ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFufiR44cATlfMrSg8LKc3lsYVw1W5IVwd0wqnoXlLz0tFJAD9GCYGfyGhAuC42gJZPWhM7r7ThwxOM67WgNdvKTzY0If-6CT03qcq6C2jB6tS1PLjxWQsx1Jk_tBmBgRW1WLFnpNgVMNdc0fHf)] Higher cooperativity values and longer half-lives are observed for the second bromodomains (BD2), correlating with more efficient degradation.The catalytic action of VHL-based PROTACs translates to rapid and sustained degradation of target proteins in cellular models. A potent VHL-based dual degrader, VZ185, was shown to induce profound degradation of its targets, BRD7 and BRD9, at nanomolar concentrations. The kinetics of this degradation underscore the efficiency of the catalytic cycle.
| Time Point | BRD9 Protein Remaining (10 nM VZ185) | BRD9 Protein Remaining (100 nM VZ185) |
|---|---|---|
| 30 min | ~75% | < 50% |
| 4 hours | ~20% | < 10% |
| 24 hours | < 10% | < 10% |
| 48 hours | < 10% | < 10% |
Data from a time-course experiment in RI-1 cells treated with VZ185, showing rapid and sustained knockdown of the target protein BRD9.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDfOp6-2d0d-50janaDte0hKe6LPIA7OglUB_1dQQgndtjjOasLYDcyXMCMHTzCrlbZs20v5DiAKdCNfIDjxW-MoX9hw0DlTiyz_y_vyaD0kAeLhfTqpkQEtJnUHpGguPKxGGT9uyoMqm98w%3D%3D)]Structure Activity Relationship Sar Studies and Linkerology for Azido Peg2 Vhl Conjugates
Impact of Linker Length and Composition on Degrader Potency
The length and chemical makeup of the linker are fundamental parameters that dictate the spatial orientation and proximity between the target protein and the von Hippel-Lindau (VHL) E3 ligase, which is crucial for the formation of a productive ternary complex. musechem.comexplorationpub.com An unsuitable linker can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both proteins, or it can be too long, failing to bring them close enough for efficient ubiquitination. explorationpub.com
Polyethylene (B3416737) glycol (PEG) chains are frequently used as linkers in PROTAC design due to their flexibility, biocompatibility, and ability to improve solubility. nih.govfrontiersin.orgchemscene.com Systematic variation of the PEG chain length is a common strategy to identify the optimal distance for ternary complex formation. nih.gov
Studies have shown that the degradation potency of VHL-based PROTACs can be highly sensitive to the number of PEG units. For instance, in the development of BCR-ABL targeting PROTACs, a single PEG unit (PEG1) was found to be the most effective, outperforming longer PEG linkers (PEG2-4). nih.gov Conversely, in other systems, longer linkers have demonstrated higher efficiency. For example, in the case of estrogen receptor-alpha (ERα) targeting PROTACs, a 16-atom linker was significantly more potent than a 12-atom linker, despite similar binding affinities to ERα. explorationpub.com In a study on BRD4-targeting PROTACs, a VHL-based series showed a decrease in potency as the PEG linker length increased from 0 to 4 units. nih.govexplorationpub.com This highlights that the optimal linker length is not universal and must be empirically determined for each specific POI-ligand and E3 ligase pair. nih.gov
The following table summarizes findings on the impact of PEG linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | Linker Length | Observation |
| BRD4 | VHL | 0-4 PEG units | Potency decreased as linker length increased. nih.govexplorationpub.com |
| ERα | VHL | 12-atom vs. 16-atom | The 16-atom linker was significantly more potent. explorationpub.com |
| BCR-ABL | N-end rule E3 ligase | 1-4 PEG units | Arg-PEG1-Dasa was the most efficient in reducing BCR-ABL. nih.gov |
| TANK-binding kinase 1 (TBK1) | VHL | < 12 atoms vs. > 12 atoms | Linkers shorter than 12 atoms showed no activity, while longer linkers had robust degradation potential. explorationpub.com |
The flexibility of the linker is another critical attribute influencing PROTAC efficacy. While flexible linkers, such as alkyl chains and PEG motifs, allow for a broader range of conformations, potentially increasing the likelihood of forming a productive ternary complex, they can also have an entropic cost. musechem.comnih.gov More rigid linkers, incorporating elements like phenyl rings, alkynes, or heterocyclic scaffolds (e.g., piperazine, piperidine), can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency. musechem.comacs.orgresearchgate.net
For example, replacing a flexible PEG unit with a more rigid disubstituted phenyl ring in an androgen receptor (AR)-targeting PROTAC resulted in a loss of degradation activity, suggesting that the flexibility of the original linker was necessary for adopting a productive conformation. nih.gov In contrast, the introduction of a phenyl group into the linker of a SMARCA2-targeting PROTAC to rigidify it led to a significant increase in degradation potency. rsc.orgresearchgate.net This was attributed to the phenyl ring helping to maintain the optimal geometry of the ternary complex and forming a favorable π-stacking interaction with Tyr98 of VHL. explorationpub.comrsc.orgresearchgate.net
The choice between a flexible and a rigid linker is therefore a fine balance and is highly dependent on the specific structural requirements of the ternary complex. researchgate.net
| Linker Type | Advantages | Disadvantages | Example |
| Flexible (e.g., PEG, alkyl chains) | Allows exploration of diverse conformations, potentially increasing hit rate for ternary complex formation. musechem.com | High conformational flexibility can have an entropic penalty. nih.gov | An ERα-targeting PROTAC with a 16-atom PEG linker showed high potency. explorationpub.com |
| Rigid (e.g., phenyl rings, alkynes, piperazine) | Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and metabolic stability. musechem.comresearchgate.net | A less flexible structure may not be able to adopt the necessary conformation for ternary complex formation. nih.gov | A SMARCA2-targeting PROTAC with a phenyl-containing linker showed improved degradation. rsc.orgresearchgate.net |
Influence of Linker Attachment Points on PROTAC Activity
The point at which the linker is attached to the VHL ligand is a crucial determinant of PROTAC activity. explorationpub.com The selection of an appropriate exit vector—the position on the ligand where the linker is connected—must allow the ligand to maintain its binding affinity for VHL while orienting the POI in a favorable position for ubiquitination. researchgate.net
The VHL ligand presents several potential attachment points. The phenyl group of the VHL ligand has been widely used as an exit vector. tandfonline.com Another common attachment point is the hydroxyl group of the hydroxyproline (B1673980) residue. nih.govacs.org Studies have shown that different attachment points can lead to significant variations in degradation selectivity and potency. For instance, by varying the linker attachment points on the VHL ligand, researchers have been able to develop isoform-selective PROTACs for the p38 MAPK family, selectively degrading either p38α or p38δ. explorationpub.comarxiv.org
A study comparing different VH032 exit vectors found that PROTACs using a phenolic VH032-OH exit vector showed similar VHL engagement to those based on VH032-NH2. nih.govacs.org However, a PROTAC lacking the terminal amide moiety at the linker attachment point on the VHL ligand failed to bind strongly to VHL, underscoring the importance of this functional group for maintaining binding affinity. nih.govacs.org
Design Principles for Optimal Ternary Complex Formation and Cooperativity
The ultimate goal of a PROTAC is to induce the formation of a stable and productive ternary complex. The stability of this complex is not solely dependent on the binary binding affinities of the PROTAC's ligands for their respective proteins but is also influenced by the cooperativity of the system. nih.gov Cooperativity (α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein. A cooperativity value greater than 1 indicates positive cooperativity, meaning the two proteins bind more strongly to the PROTAC together than they do individually.
Structural biology, particularly X-ray crystallography, has provided invaluable insights into the molecular details of ternary complexes, revealing that PROTACs can induce novel protein-protein interactions between the E3 ligase and the target protein. rsc.orgnih.gov These induced interactions are a key driver of cooperativity. For example, the crystal structure of the Brd4-degrader MZ1 in a ternary complex with VHL and the second bromodomain of Brd4 (Brd4BD2) showed that the PROTAC folds to facilitate specific intermolecular contacts, leading to pronounced cooperative formation of the complex. nih.gov
Computational modeling is also emerging as a powerful tool to predict and understand ternary complex formation. acs.orgbiorxiv.org These methods can help in the rational design of linkers that promote favorable protein-protein interactions and thus enhance cooperativity and degradation efficiency. rsc.org
E3 Ligase Ligand Modifications and their Effects on Binding Affinity and Activity
Structure-guided design has led to the development of second-generation VHL ligands with improved properties. For example, replacing the methyl group on the left-hand side (LHS) of the canonical VHL ligand with a cyclopropyl (B3062369) ring was well-tolerated and maintained binding affinity. nih.gov Further optimization led to ligands like VH298 and VH101, which exhibit enhanced binding affinity and improved cellular activity. mdpi.comnih.gov
However, it's important to note that higher binding affinity for the E3 ligase does not always translate to better degradation potency. In some cases, a PROTAC with a lower-affinity VHL ligand has shown superior degradation activity. mdpi.com This phenomenon, often referred to as the "hook effect" at the molecular level, suggests that a certain degree of flexibility and dynamic turnover of the ternary complex may be beneficial for efficient catalysis of ubiquitination.
Applications of Azido Peg2 Vhl in Preclinical Research Models
In Vitro Cellular Degradation Assays
In vitro cellular assays are fundamental for characterizing the efficacy and mechanism of action of newly synthesized PROTACs. These assays measure the PROTAC's ability to induce the degradation of its intended target protein within a cellular context.
Western Blot Analysis for Protein Level Quantification
Western blot is a cornerstone technique for quantifying changes in protein levels following treatment with a PROTAC. nih.govbio-techne.com This method allows researchers to visualize and measure the concentration- and time-dependent reduction of a target protein, thereby determining the potency (DC₅₀, the concentration at which 50% of the protein is degraded) and kinetics of the degrader. nih.govfrontiersin.org
A prominent example is the VHL-based PROTAC MZ1 , which links a BET bromodomain inhibitor (JQ1 ) to a VHL ligand via a PEG linker. guidetopharmacology.org Studies in various cell lines, including HeLa and U2OS, have used western blotting to demonstrate that MZ1 induces the potent and rapid degradation of BET proteins. nih.gov The analysis typically involves treating cells with increasing concentrations of the PROTAC for a set period (e.g., 24 hours) and then measuring the remaining levels of the target protein relative to a loading control like tubulin. nih.govacs.org
| Compound | Concentration | BRD2 Degradation (% Remaining) | BRD3 Degradation (% Remaining) | BRD4 Degradation (% Remaining) | Reference |
|---|---|---|---|---|---|
| MZ1 | 0.1 µM | ~60% | ~50% | ~20% | nih.gov |
| MZ1 | 0.5 µM | ~25% | ~20% | <10% | nih.gov |
| MZ1 | 1.0 µM | <10% | <10% | <10% | nih.gov |
| cisMZ1 (Negative Control) | 1.0 µM | ~100% | ~100% | ~100% | nih.gov |
Cellular Ubiquitination Studies
The mechanism of PROTACs relies on the ubiquitination of the target protein. mdpi.com Therefore, directly measuring this event is critical for mechanistic validation. Several assay formats are employed for this purpose, including specialized enzyme-linked immunosorbent assays (ELISAs), tandem ubiquitin binding entity (TUBE) assays, and advanced bioluminescence resonance energy transfer (BRET) systems. bmglabtech.comthermofisher.comlifesensors.com
Live-cell NanoBRET™ assays can kinetically monitor the ubiquitination process. bmglabtech.com In this system, a target protein (e.g., BRD4) is tagged with a NanoLuc® luciferase fragment (HiBiT), and ubiquitin is fused to a fluorescent acceptor (HaloTag®). Upon PROTAC-induced formation of the ternary complex, the E3 ligase transfers the tagged ubiquitin to the target protein, bringing the luciferase and fluorophore into proximity and generating a BRET signal. bmglabtech.com Studies using the VHL-recruiting BET degrader ARV-771 have shown a rapid, dose-dependent increase in BRD4 ubiquitination upon treatment, confirming the PROTAC's mechanism of action. bmglabtech.com
| Compound | Assay Method | Key Finding | Reference |
|---|---|---|---|
| ARV-771 (VHL-based) | NanoBRET™ Ubiquitination Assay | Rapid and dose-dependent increase in BRD4 ubiquitination signal within hours of treatment. | bmglabtech.com |
| LC-2 (VHL-based KRAS G12C Degrader) | TUBE (Tandem Ubiquitin Binding Entities) Assay | Showed enhanced levels of KRAS ubiquitination compared to some CRBN-based degraders. | lifesensors.com |
Target Selectivity and Specificity Profiling
An advantage of PROTACs is their potential to achieve greater selectivity than the inhibitors they are built from. rsc.org This is because degradation efficiency depends not just on binding but on the ability to form a stable and productive ternary complex between the target, PROTAC, and E3 ligase. nih.govopnme.com VHL-based PROTACs constructed with linkers like Azido-PEG2-VHL can exhibit unexpected selectivity among highly homologous proteins.
The BET degrader MZ1 is a classic example. acs.org Although its warhead, JQ1 , binds to the bromodomains of BRD2, BRD3, and BRD4 with similar affinity, MZ1 preferentially degrades BRD4 at lower concentrations. nih.govacs.org This selectivity is attributed to a more cooperative and stable ternary complex formed between VHL, MZ1, and BRD4. nih.govopnme.com Proteomics-based profiling, where the abundance of thousands of proteins is quantified simultaneously using mass spectrometry, has confirmed the high selectivity of MZ1, showing that at effective concentrations, its degradation activity is largely confined to the BET family members. opnme.compharmasalmanac.com
| Compound | Target Proteins | Observation | DC₅₀ (BRD4) | DC₅₀ (BRD2/3) | Reference |
|---|---|---|---|---|---|
| JQ1 (Inhibitor) | BRD2, BRD3, BRD4 | Pan-BET inhibitor with similar affinity for all. | N/A (Inhibitor) | N/A (Inhibitor) | acs.org |
| MZ1 (Degrader) | BRD2, BRD3, BRD4 | Preferential degradation of BRD4 over BRD2 and BRD3. | ~8-23 nM | ~10-fold higher than BRD4 | opnme.comtocris.com |
Off-target Effects and E3 Ligase Auto-degradation
Investigating unintended activities is crucial for preclinical assessment. Two notable phenomena associated with PROTACs are the "hook effect" and E3 ligase auto-degradation. nih.govtandfonline.com The hook effect occurs at high PROTAC concentrations where the formation of inactive binary complexes (PROTAC-target and PROTAC-ligase) dominates over the productive ternary complex, leading to reduced degradation. aacrjournals.org This bell-shaped dose-response curve is a hallmark of PROTACs, including those recruiting VHL. tandfonline.com
Furthermore, the E3 ligase itself can become a substrate for degradation. This is studied using "homo-PROTACs," which are bivalent molecules made from two identical E3 ligase ligands. chemrxiv.orgnih.gov For instance, CM11 , a homo-PROTAC composed of two VHL ligands, induces potent and specific degradation of VHL. tandfonline.comnih.gov Heterobifunctional PROTACs can also cause degradation of their recruited E3 ligase, often at higher concentrations where VHL/PROTAC/VHL dimerization can occur. rsc.orgnih.gov This is monitored by Western blot analysis of VHL protein levels after treatment. rsc.orgnih.gov
| Compound Type | Example Compound | Mechanism | Observation in Western Blot | Reference |
|---|---|---|---|---|
| Homo-PROTAC | CM11 | Dimerizes VHL, leading to its own ubiquitination and degradation. | Potent, dose-dependent degradation of VHL protein. | chemrxiv.orgnih.gov |
| Heterobifunctional PROTAC | 2J2V (Dual-ligand BET degrader) | At high concentrations, can induce VHL/PROTAC/VHL complexes. | VHL degradation observed, especially at higher concentrations (e.g., 10 µM). | rsc.orgnih.gov |
| Bivalent VHL Ligand | 2V-alkyne | Lacks a target warhead but can still dimerize and degrade VHL. | VHL degradation observed even at 0.1 µM. | rsc.orgnih.gov |
In Vivo Preclinical Efficacy Assessment
In vivo efficacy studies are a critical step in the preclinical evaluation of VHL-based degraders, and various mouse models are employed to this end. nih.govnih.gov
Cell Line-Derived Xenograft (CDX) Models: These models involve the subcutaneous, orthotopic, or systemic implantation of human cancer cell lines into immunodeficient mice. crownbio.com They are widely used in the initial stages of in vivo testing to assess the anti-tumor activity of novel therapeutic agents. crownbio.comchampionsoncology.com For VHL-based degraders, CDX models are crucial for evaluating tumor growth inhibition. nih.govchampionsoncology.com
Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting tumor fragments from a human patient directly into immunodeficient mice. nih.govchampionsoncology.com These models are considered more clinically relevant as they better recapitulate the heterogeneity and molecular characteristics of the original human tumor. nih.govchampionsoncology.com They are particularly useful for stratifying responders and non-responders to a given therapy and for identifying mechanisms of resistance. championsoncology.com
Syngeneic Models: These models utilize immunocompetent mice and murine tumor cell lines. championsoncology.com They are essential for evaluating the efficacy of therapies that modulate the immune system, as they possess a complete and functional mouse immune system. championsoncology.com
Humanized Mouse Models: To study the interaction of therapeutics with the human immune system, humanized models are developed by engrafting human immune cells into immunodeficient mice. championsoncology.com These models are valuable for assessing the effects of degraders on the functional components of the human immune system within the tumor microenvironment. championsoncology.com
The hollow fiber model serves as a valuable intermediate step between in vitro cell culture and in vivo animal studies. fibercellsystems.com This model involves encapsulating tumor cells within semi-permeable hollow fibers, which are then implanted into the peritoneal cavity or subcutaneously in mice. fibercellsystems.comnih.gov The semi-permeable nature of the fibers allows for the diffusion of nutrients, waste products, and the therapeutic agent, while confining the tumor cells. fibercellsystems.com
This system offers several advantages for the preclinical evaluation of VHL-based degraders:
It allows for the simultaneous testing of multiple cell lines in a single animal. fibercellsystems.com
It enables the assessment of drug efficacy in a three-dimensional growth environment that is more physiologically relevant than monolayer cell culture.
It can be used to study the pharmacokinetics and pharmacodynamics of a compound in a controlled manner. nih.gov
The hollow fiber model can be particularly useful for initial in vivo efficacy screening and for optimizing dosing regimens before moving to more complex and costly xenograft studies. fibercellsystems.comnih.gov
Pharmacodynamic (PD) biomarkers are essential for demonstrating target engagement and for understanding the mechanism of action of VHL-based degraders in preclinical models. nih.govresearchgate.net These biomarkers provide a measurable indicator of the biological effects of the drug. nih.gov
In the context of PROTACs, the primary PD biomarker is the reduction in the level of the target protein. rsc.org This is typically assessed in tumor tissue or surrogate tissues from treated animals using techniques such as:
Western Blotting: To quantify the amount of the target protein. rsc.org
Immunohistochemistry (IHC): To visualize the distribution and abundance of the target protein within the tumor tissue.
Flow Cytometry: To measure protein levels in individual cells, which is particularly useful for hematological malignancies or for analyzing immune cell populations within a tumor. championsoncology.com
By correlating the extent of target protein degradation with anti-tumor efficacy, researchers can establish a clear link between target engagement and the therapeutic outcome. nih.gov PD biomarker analysis is also crucial for determining the optimal dose and schedule of administration to achieve sustained target degradation. nih.gov
Investigating Metabolic Stability of VHL-Based Degraders in Preclinical Settings
A significant challenge in the development of PROTACs, including those based on this compound, is their metabolic stability. jci.orgtandfonline.com Due to their larger molecular weight and complex structure compared to traditional small molecules, they can be susceptible to metabolic breakdown, primarily through Phase 1 (e.g., oxidation) and Phase 2 (e.g., conjugation) metabolism. tandfonline.com
The linker region, often a PEG chain as in this compound, is a common site of metabolic liability. tandfonline.com Cleavage of the linker can lead to the formation of metabolites that are no longer able to induce protein degradation, potentially reducing the in vivo efficacy of the PROTAC. tandfonline.com
Preclinical studies to investigate metabolic stability are therefore critical. These studies often involve:
In vitro assays: Incubating the PROTAC with liver microsomes or hepatocytes from different species (e.g., mouse, rat, human) to assess the rate of metabolism and identify the resulting metabolites. tandfonline.comacs.org
In vivo pharmacokinetic (PK) studies: Administering the PROTAC to animals (e.g., mice, rats) and measuring the concentration of the parent compound and its metabolites in plasma and tissues over time. rsc.orgtandfonline.com
Efforts to improve metabolic stability often focus on modifying the linker. Strategies include altering the length and composition of the PEG chain or introducing cyclic moieties to shield metabolically vulnerable sites. acs.org For instance, the use of shorter linkers has been shown to increase metabolic stability in some cases. acs.org The inclusion of a triazole in the linker has also been reported to reduce metabolic oxidation. frontiersin.org
Azido Peg2 Vhl As a Chemical Biology Tool
Development of PROTAC Libraries via Modular Click Chemistry
Azido-PEG2-VHL is instrumental in the synthesis of Proteolysis-Targeting Chimera (PROTAC) libraries through a modular approach known as click chemistry. PROTACs are heterobifunctional molecules that bring a target protein and an E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The azide (B81097) group on this compound serves as a chemical handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a prime example of click chemistry. medchemexpress.com This reaction allows for the efficient and specific conjugation of this compound to a wide variety of target protein ligands that have been functionalized with a corresponding alkyne group. This modular strategy enables the rapid generation of extensive PROTAC libraries. scientificlabs.ienih.gov Researchers can systematically vary the target ligand, the linker length and composition, and the E3 ligase ligand to screen for the most effective PROTAC for a specific target protein. scientificlabs.ie The ability to quickly synthesize and test numerous PROTAC variations is crucial, as even minor structural changes can significantly impact the formation and stability of the ternary complex (PROTAC, target protein, and E3 ligase), which is essential for efficient protein degradation. scientificlabs.ie
| Component | Function in PROTAC Synthesis |
| VHL Ligand | Recruits the VHL E3 ubiquitin ligase. |
| PEG2 Linker | Provides appropriate spacing and solubility. |
| Azide Group | Enables conjugation to alkyne-modified target ligands via click chemistry. |
Site-Specific Protein Conjugation and Labeling
The azide functionality of this compound facilitates its use in site-specific protein conjugation and labeling. researchgate.net This is often achieved through the genetic incorporation of unnatural amino acids (UAAs) containing a bioorthogonal reactive group, such as an alkyne, into a protein of interest at a specific site. nih.govnih.gov The azide group on this compound can then react with the alkyne-containing UAA on the protein surface through strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction. researchgate.netnih.gov
This method allows for the precise attachment of the VHL-recruiting moiety to a predetermined location on a target protein. nih.gov This level of control is critical for investigating how the location of E3 ligase recruitment on a protein's surface affects its degradation efficiency. nih.gov Furthermore, this technique can be used to label proteins for various imaging applications, providing insights into their localization and dynamics within the cell. nih.gov
Applications in Target Validation Studies (e.g., dTAG, BromoTag platforms)
This compound and similar constructs are valuable tools in target validation platforms like dTAG (degradation tag) and BromoTag. nih.govbio-techne.com These systems offer a way to study the consequences of protein loss without the need to develop a specific ligand for every protein of interest. bio-techne.comnih.gov
In the dTAG system, a protein of interest is fused to a mutant FKBP12 protein (FKBP12F36V). nih.gov A degrader molecule is then used to specifically target this tag, leading to the degradation of the entire fusion protein. nih.gov this compound can be used to synthesize such degraders by conjugating it to a ligand that binds to the FKBP12F36V tag. This allows for the rapid and selective degradation of virtually any protein that can be tagged, enabling researchers to quickly assess the functional role of that protein. nih.gov
Similarly, the BromoTag system utilizes a mutated bromodomain (Brd4BD2 L387A) as the tag. bio-techne.com Heterotrivalent PROTACs have been developed that incorporate both CRBN and VHL ligands, along with a BromoTag-targeting ligand, to enhance degradation efficiency. chemrxiv.org This approach demonstrates the versatility of using building blocks like this compound to create advanced tools for target validation.
| Platform | Tag | Mechanism |
| dTAG | Mutant FKBP12 (FKBP12F36V) | A degrader molecule specifically binds to the tag, recruiting an E3 ligase to degrade the fusion protein. nih.gov |
| BromoTag | Mutated Bromodomain (Brd4BD2 L387A) | A degrader molecule targets the bromodomain tag for degradation. bio-techne.com |
Engineering of Photo-Controlled PROTACs (Opto-PROTACs)
This compound can be a precursor in the development of photo-controlled PROTACs, also known as opto-PROTACs. These molecules allow for the spatial and temporal control of protein degradation using light. frontiersin.orgnih.gov
One strategy involves "caging" the PROTAC with a photolabile protecting group. This group renders the PROTAC inactive until it is removed by irradiation with a specific wavelength of light. nih.govnih.gov For VHL-based PROTACs, a photolabile group can be installed on the stereospecific hydroxyl group of the VHL ligand, which is critical for its binding to the E3 ligase. frontiersin.orgnih.gov Upon light activation, the caging group is cleaved, releasing the active PROTAC and initiating protein degradation. nih.govmdpi.com This approach provides precise control over when and where protein degradation occurs, which is a powerful tool for studying dynamic cellular processes. frontiersin.org
Another approach utilizes photoswitchable linkers, such as those containing an azobenzene (B91143) group, which can reversibly switch between active and inactive conformations upon irradiation with different wavelengths of light. frontiersin.org
Design of Multi-Ligand and Heterotrivalent PROTACs
The modular nature of PROTAC synthesis, facilitated by building blocks like this compound, has enabled the design of more complex architectures, including multi-ligand and heterotrivalent PROTACs. chemrxiv.org
Heterotrivalent PROTACs are branched molecules that can, for example, recruit two different E3 ligases simultaneously to a single target protein. chemrxiv.org A proof-of-concept study demonstrated the development of a heterotrivalent PROTAC composed of a CRBN ligand, a VHL ligand, and a BET-targeting ligand, all connected to a branched linker. chemrxiv.org This dual-ligase recruitment strategy was shown to enhance the rate and extent of degradation of BET proteins. chemrxiv.org Such designs could potentially overcome resistance mechanisms that arise from the loss of a single E3 ligase's function. chemrxiv.org The synthesis of these complex molecules relies on the ability to conjugate different components in a controlled manner, a process where azide-alkyne click chemistry plays a crucial role.
Challenges and Future Directions in Azido Peg2 Vhl Research
Overcoming Limitations in Cellular Permeability and Biodistribution of PROTACs
Several strategies are being explored to address these challenges:
Drug Delivery Systems: Encapsulating PROTACs within delivery systems like nanoparticles, liposomes, and exosomes is a promising approach. nih.govmdpi.com These carriers can shield the PROTAC from the external environment, improve its solubility, and facilitate its entry into cells. nih.govmdpi.com For instance, polymeric nanoparticles can be engineered for site-specific delivery, and liposomes can be decorated with targeting ligands to enhance cellular uptake. nih.govmdpi.com
Structural Modifications: Optimizing the chemical structure of the PROTAC itself can enhance its permeability. This includes modifications to the linker, the warhead (targeting the protein of interest), or the E3 ligase ligand. drugdiscoverytrends.com For example, incorporating features that promote intramolecular hydrogen bonding can create a more compact, "chameleonic" conformation that masks polar surfaces and improves membrane permeability. chemrxiv.org
Targeting Moiety-PROTAC Conjugates: Actively targeting PROTACs to specific cells by conjugating them to ligands that bind to overexpressed receptors on cancer cells can improve their biodistribution and reduce off-target effects. biochempeg.com This strategy leverages receptor-mediated endocytosis for cellular entry, bypassing the challenges of passive diffusion. biochempeg.com
| Delivery Strategy | Mechanism of Action | Potential Advantages |
| Polymeric Nanoparticles | Encapsulation and controlled release | Improved solubility, site-specific delivery. nih.gov |
| Liposomes | Encapsulation and fusion with cell membrane | Enhanced cellular uptake, potential for targeted delivery. mdpi.com |
| Exosomes | Natural cell-derived nanovesicles | Biocompatibility, ability to cross biological barriers. mdpi.com |
| Structural Modification | Altering physicochemical properties | Improved intrinsic permeability and bioavailability. drugdiscoverytrends.comchemrxiv.org |
| Targeting Conjugates | Receptor-mediated endocytosis | Increased cell-type specificity, reduced off-target toxicity. biochempeg.com |
Addressing Mechanisms of Resistance to VHL-Based Degraders
As with many targeted therapies, the development of resistance is a significant concern for VHL-based PROTACs. nih.gov Unlike traditional inhibitors where resistance often arises from mutations in the target protein, resistance to PROTACs frequently involves alterations in the components of the ubiquitin-proteasome system (UPS). nih.govaacrjournals.org
Key mechanisms of resistance include:
Mutations in E3 Ligase Components: Genomic alterations, including mutations or downregulation of VHL or other essential components of the CRL2^VHL^ complex (like CUL2), can prevent the PROTAC from effectively recruiting the E3 ligase. nih.govaacrjournals.orgnih.govresearchgate.net Studies have shown that cells can become resistant to VHL-based PROTACs through the loss of CUL2. aacrjournals.orgresearchgate.net
E3 Ligase Essentiality: The essentiality of the recruited E3 ligase can influence the frequency and type of resistance mutations. nih.gov Since VHL is essential in many cell lines, mutations directly in VHL may be less favorable for cell survival, leading to resistance mechanisms that involve other components of the ligase complex. nih.gov
Drug Efflux: Increased expression of drug efflux pumps, such as multidrug resistance protein 1 (MDR1), can reduce the intracellular concentration of the PROTAC, leading to decreased efficacy. researchgate.net
Strategies to overcome resistance include the development of PROTACs that can recruit alternative E3 ligases, allowing for the treatment of cancers that have developed resistance to VHL-based degraders. nih.gov Additionally, combination therapies that target resistance pathways could be a viable approach. Recently, the drug RBS-10 has been identified as capable of selectively killing cells resistant to protein degraders, offering a potential avenue to overcome this challenge. irbbarcelona.org
Expanding the Scope of Recruitable E3 Ligases
The vast majority of PROTACs currently in development, including those utilizing Azido-PEG2-VHL, rely on a very small fraction of the over 600 known human E3 ligases, primarily VHL and cereblon (CRBN). nih.govnih.govicr.ac.ukresearchgate.neteuropa.eu This limited repertoire presents several challenges, including potential for off-target effects due to the widespread expression of these ligases and the emergence of resistance. researchgate.net
Expanding the toolbox of recruitable E3 ligases is a critical area of research with several potential benefits: nih.govicr.ac.uk
Tissue-Specific Degradation: Many E3 ligases exhibit tissue-specific expression patterns. icr.ac.ukresearchgate.net Developing ligands for these ligases could enable the creation of PROTACs that selectively degrade target proteins in specific tissues, thereby increasing efficacy and reducing systemic toxicity. researchgate.netthemarkfoundation.org
Overcoming Resistance: Having a diverse set of E3 ligase recruiters would provide therapeutic options for patients who have developed resistance to VHL or CRBN-based degraders. nih.govicr.ac.uk
Broader Target Scope: Different E3 ligases may have different substrate specificities and cellular localizations, potentially enabling the degradation of a wider range of target proteins, including those previously considered "undruggable." icr.ac.uktechnologypublisher.cominnovations-report.com
Recent efforts have led to the identification of ligands for novel E3 ligases such as FBXO22, DCAF15, and others, demonstrating the feasibility of expanding the E3 ligase toolbox. researchgate.nettechnologypublisher.com Techniques like CRISPR-Cas9 knockout screens and chemoproteomic approaches are being employed to systematically identify new E3 ligases amenable to TPD. technologypublisher.comnih.gov
Integration with Advanced Computational Design and Virtual Screening Pipelines
The rational design of PROTACs is a complex, multi-parameter optimization problem. biorxiv.orgnih.gov Computational methods are increasingly being integrated into the PROTAC discovery workflow to accelerate this process and improve the success rate. nih.govscienceopen.comresearchgate.net
Key computational approaches include:
Molecular Docking and Dynamics: These methods are used to predict the structure of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. nih.govscienceopen.comresearchgate.net This information is crucial for understanding the interactions that drive degradation and for optimizing the linker length and composition. nih.gov
Virtual Screening: Large libraries of virtual PROTACs can be screened computationally to identify candidates with the desired properties, such as high binding affinity and favorable ternary complex formation. biorxiv.orgscienceopen.com This can significantly reduce the number of compounds that need to be synthesized and tested experimentally. nih.gov
AI and Machine Learning: Artificial intelligence and machine learning models are being developed to predict various properties of PROTACs, including their permeability, solubility, and degradation efficacy. researchgate.netaganitha.ai These models can learn from existing data to identify patterns and make predictions for new, untested molecules. mdpi.com
Several computational tools and platforms, such as ICM, MOE, and PRosettaC, have been specifically developed or adapted for PROTAC design. biorxiv.orgnih.gov These tools are becoming increasingly sophisticated and are expected to play a major role in the future of PROTAC development. biorxiv.org
Development of Novel Linker Chemistries and Architectures
Current research in linker design is focused on moving beyond simple alkyl and PEG chains to explore more sophisticated chemistries and architectures: acs.orgwindows.net
Rigid and Conformationally Constrained Linkers: Incorporating rigid elements, such as aromatic rings or alkynes, into the linker can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation. nih.govwindows.net
"Click Chemistry" and Other Efficient Ligation Strategies: The use of "click chemistry," such as the triazole formation, provides a rapid and efficient way to generate libraries of PROTACs with diverse linkers. explorationpub.com
Novel Linker Motifs: Researchers are exploring the use of unconventional motifs, such as ferrocene, to create "chameleonic" linkers that can adopt different conformations in different environments, potentially improving both permeability and target engagement. chemrxiv.orgacs.org
Branched and Trivalent Linkers: Innovative architectures, such as trivalent PROTACs, are being developed to potentially enhance binding affinity and degradation efficiency. acs.org
The development of novel linker technologies is a key area of innovation that will continue to drive the optimization of PROTACs for improved therapeutic performance. explorationpub.com
Elucidating the Full Landscape of VHL-Mediated Degradation Pathways
While VHL is one of the most well-characterized E3 ligases used in TPD, there is still much to learn about the full scope of its natural functions and the pathways it regulates. A deeper understanding of the VHL-mediated degradation landscape could have significant implications for the design of more effective and selective PROTACs.
Future research in this area will likely focus on:
Identifying Novel VHL Substrates: Systematically identifying the complete set of proteins that are naturally targeted for degradation by VHL will provide valuable insights into its biological roles. This can be achieved through proteomic and genomic screening approaches.
Understanding Substrate Recognition: Elucidating the specific molecular determinants that govern the interaction between VHL and its substrates will inform the design of more selective VHL-based PROTACs.
Mapping VHL-Associated Signaling Networks: Understanding how VHL-mediated degradation is integrated into broader cellular signaling networks will help to predict the downstream consequences of targeting specific proteins for degradation and may reveal new therapeutic opportunities.
By continuing to explore the fundamental biology of VHL, researchers can unlock new strategies for harnessing its power for therapeutic benefit.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
